Diethylmethylpropylammonium bromide

Catalog No.
S13154403
CAS No.
69286-10-8
M.F
C8H20BrN
M. Wt
210.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylmethylpropylammonium bromide

CAS Number

69286-10-8

Product Name

Diethylmethylpropylammonium bromide

IUPAC Name

diethyl-methyl-propylazanium;bromide

Molecular Formula

C8H20BrN

Molecular Weight

210.16 g/mol

InChI

InChI=1S/C8H20N.BrH/c1-5-8-9(4,6-2)7-3;/h5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

IJJXIIFMAVRCIW-UHFFFAOYSA-M

Canonical SMILES

CCC[N+](C)(CC)CC.[Br-]

Diethylmethylpropylammonium bromide is a quaternary ammonium compound characterized by its unique structure, which consists of a central nitrogen atom bonded to four alkyl groups: two ethyl groups, one methyl group, and one propyl group, along with a bromide anion. This compound belongs to a broader class of organobromine compounds, which are known for their diverse chemical properties and applications in various fields such as organic synthesis and biological research. The presence of the bromide ion contributes to its reactivity and potential as an alkylating agent in

Typical of quaternary ammonium compounds:

  • Nucleophilic Substitution Reactions: The bromide ion can act as a leaving group in nucleophilic substitution reactions, allowing for the formation of new compounds.
  • Alkylation Reactions: The compound can serve as an alkylating agent, transferring its alkyl groups to nucleophiles, which is particularly useful in the synthesis of more complex organic molecules.
  • Dehydrobromination: Under certain conditions, diethylmethylpropylammonium bromide can undergo dehydrobromination to form alkenes, especially when heated or treated with strong bases .

Diethylmethylpropylammonium bromide can be synthesized through several methods:

  • Quaternization Reaction: The most common method involves the reaction of diethylmethylamine with propyl bromide. This reaction typically requires heating and may be facilitated by solvents such as ethanol or acetone.
    Diethylmethylamine+Propyl BromideDiethylmethylpropylammonium Bromide+By products\text{Diethylmethylamine}+\text{Propyl Bromide}\rightarrow \text{Diethylmethylpropylammonium Bromide}+\text{By products}
  • Bromination of Amine Precursors: Another method involves the direct bromination of a suitable amine precursor under controlled conditions to yield the desired quaternary ammonium salt.
  • Ion Exchange Reactions: This method utilizes other ammonium salts and exchanges their anions with bromide ions to form diethylmethylpropylammonium bromide .

Diethylmethylpropylammonium bromide has several potential applications:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in the preparation of other quaternary ammonium compounds.
  • Antimicrobial Agent: Due to its potential biological activity, it may be utilized in formulations for disinfectants or antiseptics.
  • Phase Transfer Catalyst: In certain reactions, it can act as a phase transfer catalyst, facilitating the transfer of reactants between immiscible phases .

Interaction studies involving diethylmethylpropylammonium bromide primarily focus on its behavior in biological systems and its interactions with various substrates:

  • Cell Membrane Interaction: Research indicates that quaternary ammonium compounds can interact with lipid bilayers, affecting membrane integrity and permeability.
  • Enzyme Inhibition: Some studies suggest that these compounds may inhibit specific enzymes due to their structural similarity to substrates or cofactors .
  • Complex Formation: The compound may form complexes with other ions or molecules, influencing its reactivity and biological activity .

Diethylmethylpropylammonium bromide shares structural similarities with other quaternary ammonium compounds. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Tetrabutylammonium BromideFour butyl groups attached to nitrogenKnown for its high solubility in organic solvents
Benzalkonium ChlorideAlkyl chains attached to a benzyl groupWidely used as a disinfectant
Cetyltrimethylammonium BromideLong-chain cetyl group attached to nitrogenCommonly used in personal care products

Uniqueness of Diethylmethylpropylammonium Bromide

Diethylmethylpropylammonium bromide is unique due to its combination of ethyl and propyl groups, which may influence its solubility and reactivity compared to other quaternary ammonium salts. Its specific structure allows for varied applications in both chemical synthesis and potential biological uses that differ from those of longer-chain or aromatic counterparts .

Hydrogen Bond Acceptor Count

1

Exact Mass

209.07791 g/mol

Monoisotopic Mass

209.07791 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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